1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuro[3,2-d]pyrimidine core through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This intermediate is then coupled with pyridin-3-ylmethylamine and piperidine-4-carboxylic acid under appropriate conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.
Industry: Investigated for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit the activity of a kinase involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
- 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Comparison: Compared to its analogs, 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide may exhibit unique binding affinities and selectivity towards specific molecular targets. This uniqueness can be attributed to the position of the pyridinyl group, which influences the compound’s overall conformation and interaction with biological macromolecules.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-22(24-13-15-4-3-9-23-12-15)16-7-10-27(11-8-16)21-20-19(25-14-26-21)17-5-1-2-6-18(17)29-20/h1-6,9,12,14,16H,7-8,10-11,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSCPJPLGAPNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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